molecular formula C12H4Cl6 B1594809 2,2',4,4',5,6'-Hexachlorobiphenyl CAS No. 60145-22-4

2,2',4,4',5,6'-Hexachlorobiphenyl

Cat. No.: B1594809
CAS No.: 60145-22-4
M. Wt: 360.9 g/mol
InChI Key: QXZHEJWDLVUFFB-UHFFFAOYSA-N
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Description

2,2’,4,4’,5,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C₁₂H₄Cl₆. It is one of the many congeners of PCBs, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. PCBs were widely used in industrial applications, including as dielectric fluids in transformers and capacitors, until their production was banned in many countries due to their toxic effects .

Mechanism of Action

Target of Action

2,2’,4,4’,5,6’-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 , which plays a crucial role in maintaining the body’s internal biological rhythms.

Mode of Action

The compound interacts with its targets by binding to them, leading to the inhibition of the basal and circadian expression of PER1 . This interaction results in changes to the body’s circadian rhythms, potentially affecting various physiological processes.

Biochemical Pathways

It is known that the compound can disrupt thecircadian rhythm . Disruption of circadian rhythms can have downstream effects on a variety of physiological processes, including sleep-wake cycles, hormone secretion, and metabolism.

Pharmacokinetics

As a pcb, it is known to belipophilic and can accumulate in fatty tissues . Its bioavailability is likely influenced by its lipophilic nature, allowing it to cross cell membranes and distribute throughout the body.

Result of Action

The primary molecular and cellular effect of 2,2’,4,4’,5,6’-Hexachlorobiphenyl’s action is the disruption of the circadian rhythm . This can lead to a variety of health effects, as the circadian rhythm plays a crucial role in many physiological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’,5,6’-Hexachlorobiphenyl. Its stability and action can be influenced by factors such as temperature, pH, and the presence of other chemicals

Biochemical Analysis

Biochemical Properties

2,2’,4,4’,5,6’-Hexachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Cellular Effects

The effects of 2,2’,4,4’,5,6’-Hexachlorobiphenyl on cells are diverse. It has been associated with neurodevelopmental disorders and can cause a rash when in contact with the skin . Prolonged exposure can result in chloracne .

Molecular Mechanism

At the molecular level, 2,2’,4,4’,5,6’-Hexachlorobiphenyl exerts its effects through various mechanisms. It is known to bind to certain biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,4’,5,6’-Hexachlorobiphenyl can change over time. For instance, it has been observed that the compound is homogeneously distributed in liver tissue .

Dosage Effects in Animal Models

The effects of 2,2’,4,4’,5,6’-Hexachlorobiphenyl can vary with different dosages in animal models. A study on ring doves showed that whole body concentrations of the compound increased linearly with time, indicating that the birds did not reach steady state with their food after 63 days .

Metabolic Pathways

The metabolic pathways that 2,2’,4,4’,5,6’-Hexachlorobiphenyl is involved in are complex. It has been reported to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Transport and Distribution

2,2’,4,4’,5,6’-Hexachlorobiphenyl is transported and distributed within cells and tissues in a specific manner. It has been observed to be homogeneously distributed in liver tissue .

Subcellular Localization

It is known that the compound is located in lipid structures of liver and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,4,4’,5,6’-Hexachlorobiphenyl can be synthesized through various methods, including the Ullmann reaction, which involves the coupling of chlorinated biphenyls over copper powder at elevated temperatures . The reaction typically occurs at around 230°C, resulting in the formation of the hexachlorinated biphenyl compound.

Industrial Production Methods

Industrial production of PCBs, including 2,2’,4,4’,5,6’-Hexachlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. This process allowed for the production of various PCB congeners with different degrees of chlorination .

Scientific Research Applications

Comparison with Similar Compounds

2,2’,4,4’,5,6’-Hexachlorobiphenyl is one of many PCB congeners. Similar compounds include:

Each of these compounds has distinct chemical and toxicological properties, making them unique in their behavior and effects.

Properties

IUPAC Name

1,2,4-trichloro-5-(2,4,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-10(17)12(11(18)2-5)6-3-8(15)9(16)4-7(6)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZHEJWDLVUFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074190
Record name 2,2',4,4',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
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Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60145-22-4
Record name PCB 154
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60145-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,4',5,6'-Hexachlorobiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',5,6'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,6'-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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